molecular formula C10H9N3S B1279446 3-Amino-6-(phenylthio)pyridazine CAS No. 90844-35-2

3-Amino-6-(phenylthio)pyridazine

Cat. No. B1279446
CAS RN: 90844-35-2
M. Wt: 203.27 g/mol
InChI Key: ZVESEBXJNCNXPH-UHFFFAOYSA-N
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Description

3-Amino-6-(phenylthio)pyridazine is a compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the amino group at position 3 and the phenylthio substituent at position 6 suggests that this compound could exhibit interesting chemical and biological properties. Pyridazine derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and proceeds through an intermediate to yield a series of compounds with moderate total yields . Similarly, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine is prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . These methods demonstrate the versatility of synthetic approaches to access various pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial in determining their reactivity and biological activity. For example, the presence of a phenyl ring in the 6-position of the pyridazine ring is essential for anticonvulsant activity in a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines . The molecular structure can be further modified to enhance the desired activity, as seen with the introduction of chlorine substituents on the phenyl ring .

Chemical Reactions Analysis

Pyridazine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine with different reagents leads to the formation of novel thieno[2,3-c]pyridazines and other fused heterocycles . The reactivity of these compounds can be exploited to synthesize a wide range of structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The introduction of substituents such as trifluoromethyl groups can significantly alter these properties, as seen in the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibit herbicidal activities . The study of these properties is essential for the development of new compounds with desired characteristics.

Scientific Research Applications

Antibacterial Activity

3-Amino-6-(phenylthio)pyridazine derivatives have been synthesized and evaluated for their antibacterial activities. These compounds, through various chemical reactions and modifications, exhibit potential in combating bacterial infections. For example, a study by Al-Kamali et al. (2014) explored the synthesis of novel thieno[2,3-c]pyridazines, starting with a compound similar to 3-Amino-6-(phenylthio)pyridazine, and evaluated their antibacterial properties (Al-Kamali et al., 2014).

Herbicidal Activities

Xu et al. (2008) reported on the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibited significant herbicidal activities. These compounds were tested in various plant models, demonstrating their potential as effective herbicides (Xu et al., 2008).

Anticonvulsant Activity

Hallot et al. (1986) synthesized a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives and evaluated their anticonvulsant activity in animal models of epilepsy. They found that specific modifications of the pyridazine ring enhanced anticonvulsant properties, suggesting the potential of these compounds in treating epilepsy (Hallot et al., 1986).

Platelet Aggregation Inhibition

The study by Estevez et al. (1998) explored the synthesis of 6-aryl-5-amino-3(2H)-pyridazinones, derivatives of 3-Amino-6-(phenylthio)pyridazine, for their potential as platelet aggregation inhibitors. These compounds could have implications in treating conditions related to blood clotting (Estevez et al., 1998).

Safety And Hazards

The safety data sheet for 3-Amino-6-(phenylthio)pyridazine suggests that it should be used only outdoors or in a well-ventilated area . It is advised not to breathe in the dust and to wear protective gloves, clothing, and eye/face protection .

Future Directions

Pyridazines, including 3-Amino-6-(phenylthio)pyridazine, have been gaining attention due to their biological activity and potential applications in pharmaceuticals . Future research may focus on further exploring the properties of pyridazine derivatives and developing new synthetic methods for their production .

properties

IUPAC Name

6-phenylsulfanylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVESEBXJNCNXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465769
Record name 3-Amino-6-(phenylthio)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(phenylthio)pyridazine

CAS RN

90844-35-2
Record name 3-Amino-6-(phenylthio)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Mourad, DS Wise… - Journal of heterocyclic …, 1993 - Wiley Online Library
A series of imidazo[1,2‐b]pyridazines has been prepared and evaluated for macrofilaricidal activity against Brugia pahangi or Acanthocheilonema viteae infections in jirds. The imidazo[…
Number of citations: 14 onlinelibrary.wiley.com

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